(4-Bromobutyl)dimethylamine

Catalog No.
S2657083
CAS No.
7617-65-4
M.F
C6H14BrN
M. Wt
180.089
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutyl)dimethylamine

CAS Number

7617-65-4

Product Name

(4-Bromobutyl)dimethylamine

IUPAC Name

4-bromo-N,N-dimethylbutan-1-amine

Molecular Formula

C6H14BrN

Molecular Weight

180.089

InChI

InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3

InChI Key

JLOWNBACZCLCEP-UHFFFAOYSA-N

SMILES

CN(C)CCCCBr

Solubility

not available

    Rubber Industry

    (4-Bromobutyl)dimethylamine is used in the synthesis of bromobutyl rubbers . These rubbers have desirable allylic bromide structures, which can be used in various industrial applications.

The origin and specific significance of (4-Bromobutyl)dimethylamine in scientific research are not widely documented. However, its structure suggests potential applications as a building block for organic synthesis, particularly in the creation of quaternary ammonium compounds or functionalized amines [].


Molecular Structure Analysis

(4-Bromobutyl)dimethylamine possesses a linear structure with several key features:

  • Amine Group: A primary amine (NH2) attached to the second carbon atom (C2) of the butyl chain. This amine group grants the molecule slightly basic properties [].
  • Butyl Chain: A four-carbon (C4) alkyl chain with a terminal bromine atom (Br) at the fourth carbon (C4). The presence of the bromine atom introduces a site for potential nucleophilic substitution reactions [].
  • Dimethyl Group: Two methyl groups (CH3) attached to the nitrogen atom (N) of the amine group. These methyl groups influence the solubility and steric hindrance of the molecule [].

Chemical Reactions Analysis

  • Nucleophilic Substitution: The bromine atom, being a good leaving group, could be displaced by a nucleophile (Nu) in a reaction like this:

(CH3)2N(CH2)3CH2Br + Nu^- → (CH3)2N(CH2)3CH2Nu + Br^- []

  • Quaternization: The amine group can react with a methyl halide (CH3X) to form a quaternary ammonium salt:

(CH3)2N(CH2)3CH2Br + CH3X → [(CH3)3N(CH2)3CH2Br]X []


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, given the presence of the amine group and the moderate length of the carbon chain [].
  • Melting Point and Boiling Point: Expected to be moderate, likely in the range of 50-150 °C for melting point and 150-250 °C for boiling point [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol due to the combined effects of the amine group and the alkyl chain [].
  • Stability: The molecule is likely stable under normal storage conditions. However, the presence of the bromine atom suggests potential sensitivity to strong oxidizing agents or light [].

There is no documented information on the specific mechanism of action of (4-Bromobutyl)dimethylamine in biological systems.

  • Potential Skin and Eye Irritant: The amine group can cause irritation upon contact with skin and eyes [].
  • Suspected Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract [].
  • Suspected Flammability: The organic nature of the molecule suggests potential flammability [].

(4-Bromobutyl)dimethylamine is primarily involved in nucleophilic substitution reactions. The dimethylamine group can act as a nucleophile, allowing it to substitute the bromine atom in (4-bromobutyl)dimethylamine with other nucleophiles. This reactivity is characteristic of compounds containing halogens, where the halogen can be displaced by a more reactive nucleophile under suitable conditions .

Additionally, (4-bromobutyl)dimethylamine can participate in various condensation reactions, forming new bonds through the action of its amine group. The compound may also undergo hydrolysis under certain conditions, leading to the formation of corresponding alcohols and amines .

Synthesis of (4-bromobutyl)dimethylamine typically involves the reaction of 1-bromobutane with dimethylamine. The general reaction can be described as follows:

  • Starting Materials: 1-bromobutane and dimethylamine.
  • Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent.
  • Mechanism: The nucleophilic attack of dimethylamine on the electrophilic carbon atom bonded to bromine leads to the substitution of bromine by the dimethylamino group, yielding (4-bromobutyl)dimethylamine.

Alternative methods may involve using other alkyl halides or modifying existing amines through alkylation processes .

(4-Bromobutyl)dimethylamine shares structural similarities with several other compounds that also contain both halogen and amine functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Dimethylamine(CH₃)₂NHSimple secondary amine; used widely in synthesis
1-BromobutaneCH₃(CH₂)₃BrAlkyl halide; precursor for various reactions
4-Chlorobutyl-dimethylamineC₆H₁₄ClNSimilar structure but with chlorine instead of bromine
3-Bromopropyl-dimethylamineC₆H₁₄BrNShorter carbon chain; differing reactivity

XLogP3

1.7

Dates

Modify: 2023-08-16

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